molecular formula C10H25NO3Si B1585060 4-Aminobutyltriethoxysilane CAS No. 3069-30-5

4-Aminobutyltriethoxysilane

Cat. No.: B1585060
CAS No.: 3069-30-5
M. Wt: 235.4 g/mol
InChI Key: SWDDLRSGGCWDPH-UHFFFAOYSA-N
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Description

4-Aminobutyltriethoxysilane is an organosilane compound with the chemical formula C10H25NO3Si. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. This compound is particularly valuable in the production of epoxy nanocomposites, where it enhances the dielectric properties and thermal stability of the materials .

Mechanism of Action

Target of Action

4-Aminobutyltriethoxysilane is primarily used as a chemical intermediate . It is known to act as a coupling agent, attaching easily with nanoparticle surfaces . This property makes it a valuable tool in the modification of nanoparticle surfaces, particularly in the creation of epoxy nanocomposites .

Mode of Action

The mode of action of this compound involves its interaction with nanoparticle surfaces. As a coupling agent, it forms bonds with these surfaces, thereby modifying their properties . This interaction results in changes to the nanoparticle surfaces, enhancing their compatibility with other substances and improving the overall performance of the resulting nanocomposites .

Biochemical Pathways

Its role as a coupling agent suggests that it may influence pathways related to surface adhesion and compatibility in nanoparticle-based systems .

Pharmacokinetics

It is known that the hydrolysis product of this compound is ethanol . Overexposure to ethanol, whether through skin absorption, inhalation, or ingestion, can have a narcotic effect .

Result of Action

The primary result of this compound’s action is the modification of nanoparticle surfaces. This modification enhances the performance of the resulting nanocomposites, making them suitable for high-performance electrical and thermal applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its hydrolysis product, ethanol, can have varying effects depending on the conditions of exposure . Additionally, the efficacy and stability of this compound may be affected by factors such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobutyltriethoxysilane can be synthesized from 3-cyanopropyltriethoxysilane through a two-step process. The first step involves the reduction of the nitrile group to an amine group, followed by the reaction with triethoxysilane .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes purification steps such as distillation and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminobutyltriethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyltriethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • (3-Glycidoxypropyl)trimethoxysilane

Uniqueness

4-Aminobutyltriethoxysilane is unique due to its longer alkyl chain, which provides greater flexibility and improved compatibility with a wider range of materials. This makes it particularly effective in applications requiring enhanced dielectric properties and thermal stability .

Properties

IUPAC Name

4-triethoxysilylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDLRSGGCWDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCN)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184720
Record name 4-Aminobutyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3069-30-5
Record name 4-Aminobutyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3069-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyltriethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOBUTYLTRIETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M550E30K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Aminobutyltriethoxysilane (ABTES) enhance the properties of epoxy resins?

A1: ABTES acts as a coupling agent, enhancing the compatibility between inorganic fillers and the organic epoxy matrix. This is achieved through its bifunctional structure:

  • Silane group (Si-OEt): This group hydrolyzes and condenses with hydroxyl groups present on the surface of inorganic fillers like TiO2 [] or zirconia-silica [].
  • Amine group (NH2): This group reacts with the epoxy groups in the resin during the curing process [, ].

Q2: How does the concentration of ABTES-modified TiO2 nanoparticles affect the antimicrobial properties of epoxy nanocomposites?

A: Research indicates that increasing the concentration of this compound-modified TiO2 nanoparticles (TiO2-ABTES) in epoxy nanocomposites leads to enhanced antimicrobial activity. This was demonstrated in a study where TiO2-ABTES nanoparticles were incorporated into a diglycidyl ethers of bisphenol-A (DGEBA) matrix at varying concentrations []. The results showed that the nanocomposite film with 7 wt% TiO2-ABTES exhibited the largest inhibition zone against tested pathogens, suggesting a concentration-dependent antimicrobial effect [].

Q3: Can this compound (ABTES) negatively impact the properties of the materials it's incorporated into?

A: While ABTES generally improves material properties, its effectiveness depends on factors like concentration and the specific components involved. For instance, in a study using ABTES to modify zirconia-silica (ZS) fillers in a urethane dimethacrylate (UDMA) matrix, high concentrations of ABTES led to the formation of a separate interphase []. This negatively impacted compatibility, suggesting that an optimal ABTES concentration is crucial for achieving desired material properties.

Q4: What analytical techniques are used to study the effects of ABTES modification on material properties?

A4: Researchers utilize a variety of techniques to characterize ABTES-modified materials. Some common methods include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and confirm successful silane modification of nanoparticles and their interaction with the matrix [, ].
  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): Provide visual information about the dispersion of nanoparticles within the matrix and surface morphology [].
  • Dielectric Spectroscopy: Helps analyze molecular mobility and interactions within the material, particularly how the presence of fillers and silane treatments affect polymer chain dynamics [].

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